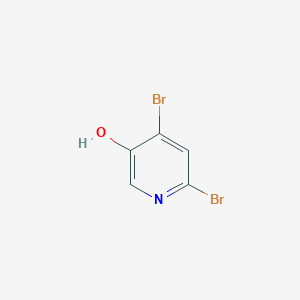
5-Methyl-2-(3-phenylpropoxy)aniline
Overview
Description
“5-Methyl-2-(3-phenylpropoxy)aniline” is a chemical compound with the molecular formula C16H19NO and a molecular weight of 241.33 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl group (C6H5) attached to an aniline group (NH2) via a propoxy chain . The exact structural details are not available in the searched resources.Scientific Research Applications
Ozonation of Anilines
Anilines, including derivatives similar to 5-Methyl-2-(3-phenylpropoxy)aniline, are studied for their reactivity with ozone. Such studies are crucial for understanding the environmental fate of aromatic amines and developing advanced oxidation processes for water treatment. The ozonation of anilines is a complex process involving multiple reaction pathways, including addition to the aromatic ring and electron transfer reactions, leading to various degradation products (Tekle-Röttering et al., 2016).
Synthesis Pathways
Research on anilines often focuses on their role in synthesis pathways, particularly in creating complex organic molecules. For example, studies have explored the synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline, and formaldehyde, highlighting the potential of anilines in constructing heterocyclic compounds with potential applications in pharmaceuticals and materials science (Zhang et al., 2015).
Photophysical Properties
Anilines are also investigated for their photophysical properties, which are essential for applications in optoelectronics and sensing. Studies on tetradentate bis-cyclometalated platinum complexes with aniline derivatives have revealed insights into their structure, photophysics, and potential use in organic light-emitting diodes (OLEDs) (Vezzu et al., 2010).
Medicinal Chemistry Applications
In the realm of medicinal chemistry, anilines serve as crucial building blocks in designing novel therapeutic agents. Research has been conducted on unsymmetrical ureas derived from anilines as potential antidepressants, demonstrating their role as 5-HT reuptake inhibitors with 5-HT(1B/1D) antagonistic activities, which could lead to more effective treatments for depression (Matzen et al., 2000).
Material Science Applications
In material science, anilines are explored for their applications in creating advanced materials, such as supercapacitors. Studies on graphene–polyaniline derivative nanocomposite electrode materials have shown promising results for energy storage applications, highlighting the versatility of anilines in materials research (Basnayaka et al., 2013).
Mechanism of Action
Mode of Action
Aniline compounds typically act as nucleophiles, reacting with electrophiles in various biochemical reactions . The nitrogen atom in the aniline group can donate its lone pair of electrons to form new bonds .
Biochemical Pathways
Aniline derivatives are known to participate in various biochemical reactions, including nucleophilic substitution reactions . These reactions can lead to changes in the structure and function of biomolecules, affecting various biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (24133 g/mol) and formula (C16H19NO) suggest that it may have good bioavailability
Result of Action
Aniline derivatives can have various effects depending on their specific structure and the nature of their interaction with biological targets .
Safety and Hazards
properties
IUPAC Name |
5-methyl-2-(3-phenylpropoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-13-9-10-16(15(17)12-13)18-11-5-8-14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRIVNOCGSQTMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



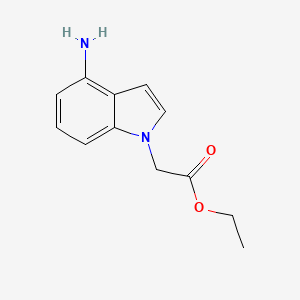
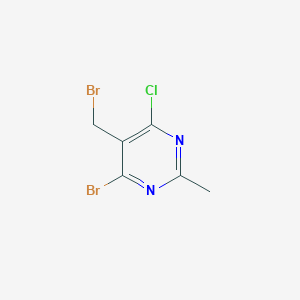

![2-((5-(hydroxymethyl)-2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-1-yl)methyl)-6-methylpyridin-3-ol](/img/structure/B3158322.png)
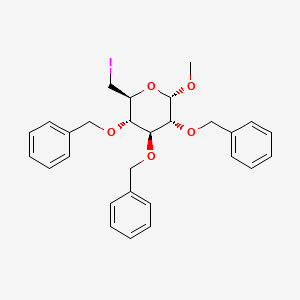
![[(4,6-Dimethyl-3-pyridinyl)methyl]amine dihydrochloride](/img/structure/B3158338.png)



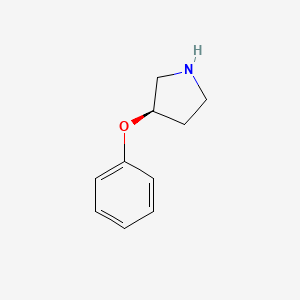
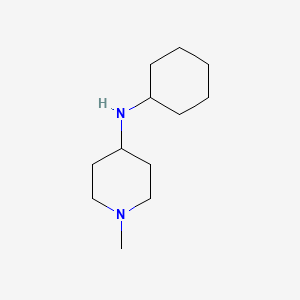

![1-{3-[(4-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B3158378.png)
